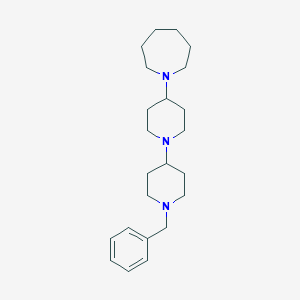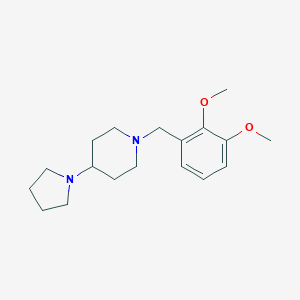
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane is a chemical compound that belongs to the class of azepanes. It is a bicyclic compound that consists of two piperidine rings and an azepane ring. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane is not fully understood. However, it is believed to interact with certain receptors in the brain, including dopamine and serotonin receptors. This interaction leads to the modulation of neurotransmitter release, which can have a significant impact on the physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, including dopamine and serotonin, which can have a positive impact on mood and cognitive function. The compound has also been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane in lab experiments is its high affinity for certain receptors in the brain. This makes it a valuable tool for studying the physiological and biochemical processes that are regulated by these receptors. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions that could be explored in the study of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane. One potential direction is the development of more selective compounds that target specific receptors in the brain. Another direction is the exploration of the compound's potential applications in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential impact on various physiological and biochemical processes.
Méthodes De Synthèse
The synthesis of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane can be achieved through a multi-step process. The starting material for the synthesis is 1,4-dibromobutane, which is reacted with piperidine to form 1,4-bis(piperidin-1-yl)butane. This compound is then reacted with benzylamine to produce 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane.
Applications De Recherche Scientifique
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Propriétés
Nom du produit |
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane |
|---|---|
Formule moléculaire |
C23H37N3 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C23H37N3/c1-2-7-15-25(14-6-1)23-12-18-26(19-13-23)22-10-16-24(17-11-22)20-21-8-4-3-5-9-21/h3-5,8-9,22-23H,1-2,6-7,10-20H2 |
Clé InChI |
PPTICESUZMXBJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)





![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)